REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[SH:6].[OH-].[Na+].Br[CH2:10][CH2:11][Cl:12]>C(OCC)C>[Cl:12][CH2:11][CH2:10][S:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.72 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S
|
Name
|
|
Quantity
|
8.25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred for 6 hours at a temperature in the region of 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering through paper
|
Type
|
CUSTOM
|
Details
|
the organic solution was evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography, under a pressure
|
Type
|
WASH
|
Details
|
reduced to 50 kPa of nitrogen, on a column of silica gel (particle size 20-45 μm; diameter 4.5 cm; weight of silica 250 g), elution
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCSC=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |